molecular formula C9H18FNO3 B8093123 Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate

Tert-butyl n-(4-fluoro-1-hydroxybutan-2-yl)carbamate

Cat. No.: B8093123
M. Wt: 207.24 g/mol
InChI Key: GDXFCQPHGHODJS-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18FNO3 It is a derivative of butyl carbamate and contains a fluorine atom, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with 4-fluoro-1-hydroxybutan-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often catalyzed by a suitable acid or base to enhance the yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate: Contains additional fluorine atoms, which may affect its reactivity and biological activity.

  • Tert-butyl (1-fluoro-4-hydroxybutan-2-yl)carbamate: Similar structure but with a different position of the fluorine atom.

Uniqueness: Tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate is unique due to its specific arrangement of functional groups, which influences its chemical properties and potential applications. The presence of the fluorine atom at the 4-position provides distinct advantages in terms of reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-1-hydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXFCQPHGHODJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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